molecular formula C23H16BrClN2O3 B11984769 Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-69-2

Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11984769
CAS No.: 302912-69-2
M. Wt: 483.7 g/mol
InChI Key: FVVJQDDJAAAZPB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative with distinct substitutions: a 3-bromophenyl group at position 3, a 4-chlorobenzoyl moiety at position 7, and an ethyl carboxylate ester at position 5. The bromine and chlorine substituents contribute to its electronic and steric profile, influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

302912-69-2

Molecular Formula

C23H16BrClN2O3

Molecular Weight

483.7 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16BrClN2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-17(25)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-16(24)10-15/h3-13H,2H2,1H3

InChI Key

FVVJQDDJAAAZPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.

    Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Addition of the Chlorobenzoyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized products like ketones or carboxylic acids.

    Reduction: Formation of reduced products like alcohols or amines.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

    Pharmacology: Studied for its effects on various biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally similar derivatives, emphasizing substituent variations and their implications:

Compound Name Position 3 Substituent Position 7 Substituent Molecular Formula Key Features Reference
Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (Target) 3-Bromophenyl 4-Chlorobenzoyl C₂₃H₁₆BrClN₂O₃ Bromine and chlorine enhance electrophilicity; potential for halogen bonding.
Ethyl 3-(4-chlorophenyl)-7-(3,5-trimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Chlorophenyl 3,5-Trimethoxybenzoyl C₂₆H₂₃ClN₂O₆ Methoxy groups increase electron density; higher solubility in polar solvents.
Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3-Bromophenyl 4-Fluorobenzoyl C₂₃H₁₆BrFN₂O₃ Fluorine’s electronegativity enhances dipole moments; potential for improved bioavailability.
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Bromophenyl 4-Bromobenzoyl C₂₃H₁₆Br₂N₂O₃ Dual bromine substituents increase molecular weight and lipophilicity.
Ethyl 3-(4-biphenylyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Biphenylyl 4-Chlorobenzoyl C₂₉H₂₁ClN₂O₃ Biphenyl group enhances aromatic stacking but reduces aqueous solubility.
Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Chlorophenyl 4-Methylbenzoyl C₂₄H₁₉ClN₂O₃ Methyl group improves metabolic stability; lower steric hindrance.

Key Observations :

  • Halogen Effects : Bromine (van der Waals radius: 1.85 Å) and chlorine (1.75 Å) at position 3 influence steric bulk and electronic effects. Bromine’s larger size may hinder rotational freedom compared to chlorine .
  • Polar Groups : Methoxy substituents () improve solubility but may reduce membrane permeability due to increased hydrophilicity .

Physicochemical Properties

Spectroscopic and Analytical Data
  • Target Compound :

    • ¹³C NMR : Key signals include a carbonyl (COO) at 163.7 ppm, aromatic carbons (148.6–153.3 ppm), and benzoyl carbonyl at 184.5 ppm .
    • Elemental Analysis : Calculated (C: 63.10%, H: 4.68%, N: 5.66%) vs. Found (C: 63.14%, H: 4.70%, N: 5.69%) .
  • Analogues :

    • Ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl) Derivative () : Molecular formula C₂₃H₁₆BrFN₂O₃; SMILES string confirms substitution pattern .
    • Biphenylyl Analog () : Higher molecular weight (C₂₉H₂₁ClN₂O₃) correlates with reduced solubility in aqueous media .
Crystallographic and Conformational Insights
  • Tetrazolo[1,5-a]pyrimidine Analog () : The flattened envelope conformation of the pyrimidine ring and dihedral angle (84.3°) between tetrazole and bromophenyl rings suggest steric constraints in analogous pyrrolo-pyrimidines .
Anticancer Potential
  • Trimethoxybenzoyl Analog () : Studied as an anticancer agent; methoxy groups may enhance DNA intercalation or kinase inhibition .
  • Target Compound : The 3-bromo and 4-chloro substituents could mimic pharmacophores in kinase inhibitors, though direct activity data is lacking.
Fluorescence Properties
  • Dimethoxybenzoyl Analog () : Exhibited a quantum yield of 55%, attributed to extended π-conjugation from methoxy groups .
  • Target Compound : The absence of electron-donating groups (e.g., methoxy) suggests lower fluorescence compared to ’s dimethoxy derivative.

Biological Activity

Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound features a unique pyrrolo[1,2-c]pyrimidine core, which is known for its ability to interact with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C19H16BrClN2O2
  • Molecular Weight : 405.70 g/mol
  • Structural Features : The compound contains a bromine atom on the phenyl ring and a chlorine atom on the benzoyl group, which may significantly influence its biological properties and reactivity .

Research indicates that compounds with pyrrolo[1,2-c]pyrimidine moieties can inhibit tubulin polymerization, a critical process in cancer cell proliferation. This compound has shown promising cytotoxic effects against various cancer cell lines. The proposed mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Cytotoxicity Assays

Preliminary studies have evaluated the cytotoxicity of this compound against several cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited significant inhibitory effects on cell viability, with IC50 values indicating potent activity against these lines .

Interaction Studies

To understand the binding affinity of this compound to tubulin and other cellular targets, molecular docking simulations and in vitro binding assays have been employed. These studies suggest that the compound effectively binds to the colchicine site on tubulin, which is crucial for its anticancer activity .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substitution patterns:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateSimilar core with different brominationAnticancer activityDifferent substitution pattern affects activity
Ethyl 7-(4-chlorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateChlorine instead of brominePotentially anticancerChlorination may alter electronic properties
Ethyl 7-(4-fluorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateFluorinated analogAnticancer activityFluorination impacts lipophilicity and bioavailability

This table illustrates how variations in substituents can lead to differences in biological activity, highlighting the importance of structural modifications in drug design .

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